A Technical Guide to 3-Benzylpiperidin-4-one (CAS 497080-76-9) and the Benzylpiperidone Scaffold
A Technical Guide to 3-Benzylpiperidin-4-one (CAS 497080-76-9) and the Benzylpiperidone Scaffold
Disclaimer: Publicly available, in-depth experimental data specifically for 3-Benzylpiperidin-4-one (CAS 497080-76-9) is limited. This guide provides the available computed data for this specific molecule. To offer a comprehensive technical overview for researchers and drug development professionals, this document will also draw upon the extensive literature of the closely related and well-studied isomer, 1-Benzylpiperidin-4-one (CAS 3612-20-2), and the broader piperidin-4-one chemical class. This approach provides critical context on the synthesis, reactivity, and applications relevant to the benzylpiperidone scaffold. All information pertaining to the 1-benzyl isomer or the general class will be clearly contextualized.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for designing molecules that interact with biological targets. The piperidin-4-one motif, in particular, serves as a versatile intermediate, offering multiple reaction sites for chemical modification.[2][3] This guide focuses on 3-Benzylpiperidin-4-one, a specific isomer where the benzyl group is attached to the carbon atom adjacent to the carbonyl, a position that imparts distinct stereochemical and electronic properties compared to its more common N-benzylated counterpart.
PART 1: Physicochemical Properties of 3-Benzylpiperidin-4-one (CAS 497080-76-9)
Detailed experimental data for 3-Benzylpiperidin-4-one is not widely published. The following table summarizes its computed physicochemical properties, providing a baseline for experimental design and computational modeling.
| Property | Value | Reference |
| CAS Number | 497080-76-9 | PubChem |
| Molecular Formula | C₁₂H₁₅NO | PubChem |
| Molecular Weight | 189.25 g/mol | PubChem |
| Exact Mass | 189.115364102 Da | PubChem |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| XLogP3-AA | 1.2 | PubChem |
| Complexity | 196 | PubChem |
PART 2: Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Dieckmann Condensation
This proposed synthesis begins with commercially available starting materials and proceeds through an acyclic diester intermediate, which is then cyclized.
Caption: Proposed synthetic workflow for 3-Benzylpiperidin-4-one via Dieckmann Condensation.
Step-by-Step Experimental Protocol (Hypothetical)
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Synthesis of the Acyclic Diester Intermediate:
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Step 1 (Michael Addition): To a solution of benzylamine in a suitable solvent like ethanol, slowly add one equivalent of ethyl acrylate at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The rationale here is the nucleophilic conjugate addition of the amine to the electron-deficient alkene of the acrylate to form N-benzyl-β-alanine ethyl ester.
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Step 2 (Acylation/Claisen Condensation): The N-benzyl-β-alanine ethyl ester is then acylated. A more direct approach involves a crossed Claisen condensation. Treat a solution of ethyl 3-phenylpropanoate with a strong base like sodium ethoxide (NaOEt) in anhydrous ethanol or THF to generate the enolate. Then, slowly add the N-benzyl-β-alanine ethyl ester. The causality is the nucleophilic attack of the enolate of ethyl 3-phenylpropanoate onto the carbonyl group of the β-alanine derivative.
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Dieckmann Condensation (Cyclization):
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The resulting acyclic diester is treated with a strong base, typically sodium ethoxide in refluxing ethanol or toluene.[6] The base deprotonates the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl of the second ester group in an intramolecular fashion. This forms a cyclic β-keto ester intermediate. The choice of base (NaOEt) is critical to prevent transesterification and to effectively catalyze the cyclization.
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Hydrolysis and Decarboxylation:
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The cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated.[4] The acidic conditions hydrolyze the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final product, 3-Benzylpiperidin-4-one. This final step is often high-yielding and drives the overall synthesis to completion.
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PART 3: Chemical Reactivity and Derivatization
The 3-Benzylpiperidin-4-one scaffold possesses three primary sites for chemical modification, making it a valuable template for building molecular libraries.
Caption: Key reactivity sites on the 3-Benzylpiperidin-4-one scaffold.
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Reactions at the Carbonyl Group: The ketone at the C4 position is a key functional handle. It can undergo a wide range of classical carbonyl reactions, including:
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Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding 4-hydroxy-3-benzylpiperidine.
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Reductive Amination: This is one of the most powerful reactions for this scaffold. The ketone can be condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with NaBH₃CN or Na(OAc)₃BH) to introduce a diverse range of substituents at the 4-position.
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Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl into an exocyclic double bond, providing a route to further functionalization.
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Reactions at the Secondary Amine: The nitrogen atom is nucleophilic and can be readily modified.
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N-Alkylation/Arylation: The nitrogen can be alkylated using alkyl halides or undergo more complex coupling reactions like the Buchwald-Hartwig amination to introduce aryl or heteroaryl groups.
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N-Acylation: Reaction with acid chlorides or anhydrides provides the corresponding amides, which can alter the basicity and lipophilicity of the molecule.
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Reactions at the α-Carbons (C3 and C5): The protons on the carbons adjacent to the ketone (C3 and C5) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of additional substituents. However, in 3-Benzylpiperidin-4-one, the C3 position is already substituted, so reactions would primarily occur at C5.
PART 4: Applications in Medicinal Chemistry & Drug Development
The piperidin-4-one nucleus is a privileged scaffold in drug discovery, recognized for its role in agents targeting the central nervous system (CNS), cancer, and infectious diseases.[2]
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CNS-Active Agents: The piperidine core is a common feature in many CNS drugs. The N-benzylpiperidone isomer is a well-known precursor in the synthesis of potent opioid analgesics like fentanyl and its analogues.[7] The scaffold's ability to present substituents in defined spatial orientations is key to its interaction with G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors.[8] Derivatives of benzylpiperidines have also been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[9]
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Anticancer Therapeutics: The rigid framework of the piperidone ring is ideal for designing kinase inhibitors. By modifying the substituents, the scaffold can be tailored to fit into the ATP-binding pocket of various kinases.[8] Furthermore, derivatives of N-Benzyl piperidin-4-one oxime have been investigated for their antimitotic activity, suggesting potential applications as anticancer agents.[5]
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Antimicrobial Agents: Various derivatives of substituted piperidin-4-ones have been synthesized and tested for their antibacterial and antifungal properties.[4][10] The ability to easily generate a library of compounds from the piperidone core makes it an attractive starting point for antimicrobial drug discovery campaigns.
While most documented examples utilize the 1-benzyl isomer, the 3-benzyl isomer offers a unique structural motif. The placement of the benzyl group at C3 creates a chiral center and positions the aromatic ring in a different spatial region, which could lead to novel interactions with biological targets and unlock new pharmacological profiles.
PART 5: Analytical Characterization Profile
The structural confirmation of 3-Benzylpiperidin-4-one would rely on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex. Key signals would include the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet or AB quartet for the benzylic CH₂ protons, and a series of multiplets for the diastereotopic protons of the piperidine ring. The proton at C3 would appear as a multiplet coupled to the adjacent CH₂ protons.
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¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon around 208-212 ppm. Aromatic carbons would appear between 120-140 ppm, and the aliphatic carbons of the piperidine ring and the benzylic CH₂ would be found in the upfield region (30-60 ppm).
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Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1710-1725 cm⁻¹ would be indicative of the ketone (C=O) stretching vibration. A broad absorption in the 3300-3400 cm⁻¹ region would correspond to the N-H stretch of the secondary amine.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.2. The fragmentation pattern would likely involve cleavage of the benzyl group or fragmentation of the piperidine ring.
PART 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Benzylpiperidin-4-one is not available, data from related compounds like 1-Benzyl-4-piperidone suggest the following precautions:
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Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] May cause an allergic skin reaction.
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Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Jain, A., & Chugh, A. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 741–754. [Link]
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Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Dounay, A. B., et al. (2008). One-pot synthesis of functionalized piperid-4-ones: a four-component condensation. Organic letters, 10(13), 2821–2824. [Link]
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Prakash, S., et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
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Jain, A., & Chugh, A. (2013). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]
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Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 32095–32120. [Link]
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Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14264–14270. [Link]
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Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Bioorganic & medicinal chemistry, 28(19), 115689. [Link]
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Bagryanskaya, I. Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(11), 3574. [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link]
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